molecular formula C13H15NO3S B2505020 4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid CAS No. 835895-78-8

4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid

Cat. No.: B2505020
CAS No.: 835895-78-8
M. Wt: 265.33
InChI Key: IQXRWPVUENIJCR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methylsulfanyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-18-7-6-11(13(16)17)14-8-9-4-2-3-5-10(9)12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRWPVUENIJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of isoindolinone derivatives with appropriate butanoic acid precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group in this compound undergoes hydrolysis under acidic conditions to yield the corresponding amine. This reaction is critical for deprotection in multistep syntheses:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Outcome : Cleavage of the Boc group produces (1R,2R)-2-(aminomethyl)cyclopropylamine with >95% conversion efficiency .

  • Mechanistic Insight : The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water and release of CO₂ and tert-butanol.

Cyclopropanation via N-Ylide Intermediates

This compound participates in cyclopropanation reactions through N-ylide intermediates generated from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane):

  • Reagents/Conditions :

    • tert-Butyl bromoacetate, DABCO, Cs₂CO₃ in acetonitrile at 80°C for 20 hours .

  • Outcome :

    • Forms trans-cyclopropane derivatives with a 50:1 diastereomeric ratio (trans:cis) .

    • Yield: 86% after aqueous workup and column chromatography .

Parameter Value
Temperature80°C
Reaction Time20 hours
Diastereoselectivity50:1 (trans:cis)
Purification MethodColumn chromatography

Acid-Catalyzed Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis to generate carboxylic acids under strongly acidic conditions:

  • Reagents/Conditions :

    • 6 M HCl or TFA/DCM at 25°C .

  • Outcome :

    • Quantitative conversion to (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid .

    • Crystallization yields >98% purity after neutralization .

Stereoselective Functionalization

The trans-cyclopropane configuration enables stereoselective reactions:

  • Epoxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form epoxides with retention of stereochemistry.

  • Amination : Selective NH insertion reactions with diazo compounds yield β-amino cyclopropane derivatives.

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂.

  • Byproducts :

    • cis-Cyclopropane isomers (<2%) form during cyclopropanation .

    • Pyrimidine-containing byproducts observed in crude reaction mixtures .

Reaction Key Byproducts Mitigation Strategy
Cyclopropanationcis-CyclopropaneChromatographic purification
Ester Hydrolysistert-Butyl CationsNeutralization with NaOH

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid is C12H15NO3SC_{12}H_{15}NO_3S with a molecular weight of approximately 253.32 g/mol. The structure features a methylthio group, an isoindoline moiety, and a butanoic acid backbone, which contribute to its biological activities.

Nutritional Supplementation

One of the primary applications of this compound is in animal nutrition, particularly as a methionine source. Methionine is an essential amino acid that plays a critical role in growth and metabolism in livestock.

  • Case Study: Poultry Nutrition
    A study demonstrated that the compound, as a methionine precursor, significantly improved growth rates and feed efficiency in poultry compared to traditional methionine sources. The diversion of metabolic pathways led to enhanced production of antioxidant metabolites such as taurine and glutathione, which are crucial for maintaining intestinal health under oxidative stress conditions .

Antioxidant Properties

The compound exhibits notable antioxidant properties, making it beneficial in various health-related applications.

  • Research Findings:
    In vitro studies indicated that supplementation with this compound can protect epithelial barrier functions against inflammatory agents like hydrogen peroxide and tumor necrosis factor-alpha (TNF-α). This protective effect is attributed to the increased synthesis of taurine and reduced glutathione .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to sulfur amino acids.

  • Metabolic Pathway Insights:
    It has been shown that the compound can be metabolized through transsulfuration pathways, enhancing the bioavailability of methionine in animal models . This pathway's significance lies in its potential to improve nutrient absorption and overall metabolic health.

Data Table: Comparative Efficacy of Methionine Sources

SourceGrowth Rate Improvement (%)Antioxidant Activity (Taurine Production)Notes
Traditional Methionine10ModerateStandard source
This compound15HighSuperior antioxidant benefits
Hydroxy Analog12HighEffective under stress conditions

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the isoindolin ring, substituents, or backbone. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Differences
This compound 835895-78-8 C₁₃H₁₅NO₃S 265.33 1-oxoisoindolin, methylthio Reference compound
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid Not provided C₁₃H₁₃NO₄S 283.31 1,3-dioxoisoindolin, methylsulfanyl Additional oxygen in isoindolin ring; higher molecular weight
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid Not provided C₁₂H₁₁NO₄ 233.22 1,3-dioxoisoindolin No methylthio group; shorter alkyl chain
(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid 48172-10-7 C₁₂H₁₁NO₅ 265.23 Hydroxyl, dioxoisoindolin Hydroxyl replaces methylthio; altered polarity
2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid 90322-37-5 C₁₈H₁₇NO₃ 307.34 Phenyl group Phenyl substitution at position 4; increased aromaticity
4-(Methylsulfanyl)-2-oxobutanoic acid 583-92-6 C₅H₈O₃S 148.18 Ketone, methylsulfanyl Shorter chain; ketone replaces isoindolin

Physicochemical and Functional Differences

Isoindolin vs.

Substituent Effects :

  • Methylthio (-SMe) vs. Hydroxyl (-OH) : The methylthio group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., CAS 48172-10-7), which may improve membrane permeability but reduce aqueous solubility .
  • Phenyl Substitution : The phenyl-substituted analog (CAS 90322-37-5) exhibits increased molecular weight and aromatic surface area, likely influencing π-π stacking interactions in biological systems .

Backbone Modifications: Short-chain analogs like 4-(methylsulfanyl)-2-oxobutanoic acid (CAS 583-92-6) lack the isoindolin moiety entirely, resulting in simpler structures with lower molecular weights.

Biological Activity

4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in metabolic pathways and as a precursor to various bioactive molecules. This article reviews the biological activity of this compound, focusing on its metabolic roles, interactions, and implications in health and disease.

  • Chemical Formula : C₈H₉NO₃S
  • Molecular Weight : 189.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]

Metabolic Role

This compound is involved in the metabolism of sulfur-containing amino acids, particularly methionine. It serves as an intermediate in the synthesis of methional, a compound that has been shown to induce apoptosis in certain cell lines, indicating its potential role in cancer biology .

Pathway Involvement

The compound participates in several biochemical pathways:

  • Cysteine and Methionine Metabolism : It acts as a precursor in the conversion of L-methionine via transamination reactions.
  • Oxidative Stress Response : It can interact with hydroxyl radicals, leading to the production of various metabolites that may influence oxidative stress levels within cells .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby potentially reducing cellular oxidative damage .

Apoptotic Induction

The compound has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This property suggests its potential application in cancer therapeutics, where inducing cell death in malignant cells is a desired outcome .

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptotic effects of methional derived from this compound.
    • Findings : The study demonstrated significant induction of apoptosis in IL3-dependent BAF3 cells, with alterations in mitochondrial membrane potential and activation of caspases .
  • Metabolic Disorder Implications :
    • Objective : To investigate the role of this compound in metabolic disorders.
    • Findings : The compound was found to be involved in conditions such as S-adenosylhomocysteine hydrolase deficiency and methylenetetrahydrofolate reductase deficiency, highlighting its importance in maintaining metabolic homeostasis .

Data Table: Biological Activities and Effects

Activity TypeEffect DescriptionReference
AntioxidantScavenges free radicals
Apoptosis InductionInduces apoptosis in BAF3 murine lymphoid cells
Metabolic RolePrecursor for methional; involved in amino acid metabolism

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-(Methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid?

  • Answer : The compound contains a methylthio group (-SCH₃) at position 4, an isoindolin-1-one moiety at position 2, and a butanoic acid backbone. Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (265.33 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, though no data is currently available in the provided evidence.

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

  • Answer : While direct synthesis is not described, analogous compounds (e.g., thiazolidinones in ) suggest multi-step strategies:

Core Assembly : Condensation of isoindolinone precursors with thiol-containing intermediates.

Acid Formation : Hydrolysis of ester intermediates or oxidation of aldehydes.

  • Optimization : Reaction temperature (e.g., reflux in acetic acid), solvent polarity, and catalyst selection (e.g., acid catalysts for esterification) are critical .

Q. What preliminary biological activities are associated with structurally related compounds?

  • Answer : Similar compounds (e.g., thiazolidinones in ) exhibit:

  • Antioxidant Activity : Scavenging of free radicals via the thioether group.
  • Antimicrobial Effects : Inhibition of bacterial/fungal growth through membrane disruption.
  • Enzyme Modulation : Interaction with targets like cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies may arise due to:

  • Purity Variability : Use HPLC (>98% purity) and elemental analysis to confirm sample quality.
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) across studies.
  • Structural Analogues : Compare activities of derivatives (e.g., ’s benzylidene-thiazolidinones) to isolate functional groups responsible for activity .

Q. What strategies are effective for enantioselective synthesis of this compound, given its stereogenic center at position 2?

  • Answer : Potential approaches include:

  • Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) during isoindolinone formation.
  • Resolution Techniques : Diastereomeric salt formation with chiral bases.
  • Enzymatic Methods : Lipase-mediated kinetic resolution of intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • Docking Studies : Predict binding affinity to targets (e.g., COX-2) using software like AutoDock.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the isoindolinone) with activity.
  • ADMET Prediction : Assess pharmacokinetics (e.g., LogP, metabolic stability) via tools like SwissADME .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Answer : Key issues include:

  • Yield Optimization : Replace low-yielding steps (e.g., multi-day reactions) with flow chemistry.
  • Purification : Transition from column chromatography to crystallization for cost-effectiveness.
  • Byproduct Management : Monitor thioether oxidation products (e.g., sulfoxides) via LC-MS .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC.
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Conduct photostability studies under ICH guidelines .

Q. What in vitro assays are recommended for initial toxicity profiling?

  • Answer :

  • Cytotoxicity : MTT assay on human hepatocytes (e.g., HepG2 cells).
  • Genotoxicity : Ames test for mutagenicity.
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk .

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